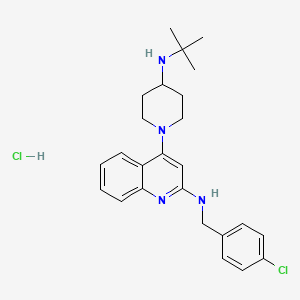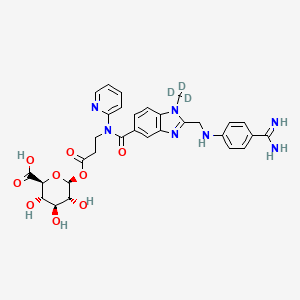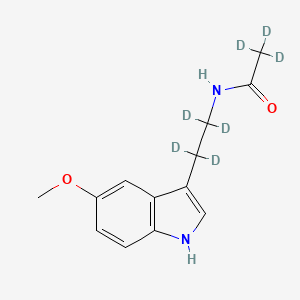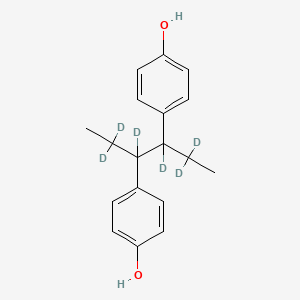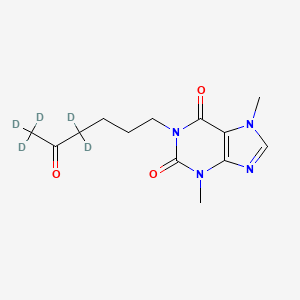
Pentoxifylline-4',4',6',6',6'-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentoxifylline-4’,4’,6’,6’,6’-D5 is a deuterium-labeled derivative of Pentoxifylline. Pentoxifylline is a methylxanthine derivative known for its hemorheological properties, meaning it can improve blood flow by reducing blood viscosity and enhancing erythrocyte flexibility . The deuterium labeling in Pentoxifylline-4’,4’,6’,6’,6’-D5 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentoxifylline-4’,4’,6’,6’,6’-D5 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Pentoxifylline-4’,4’,6’,6’,6’-D5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Pentoxifylline-4’,4’,6’,6’,6’-D5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Pentoxifylline-4’,4’,6’,6’,6’-D5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Pentoxifylline.
Biology: Helps in understanding the biological effects of Pentoxifylline at the molecular level.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Pentoxifylline in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Pentoxifylline-4’,4’,6’,6’,6’-D5 exerts its effects by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including improved blood flow, reduced inflammation, and enhanced immune response. The molecular targets include erythrocytes, leukocytes, and endothelial cells .
Comparación Con Compuestos Similares
Similar Compounds
Pentoxifylline: The non-deuterated form with similar pharmacological properties.
Theophylline: Another methylxanthine derivative with bronchodilator effects.
Caffeine: A well-known stimulant with similar structural features.
Uniqueness
Pentoxifylline-4’,4’,6’,6’,6’-D5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies .
Propiedades
Fórmula molecular |
C13H18N4O3 |
|---|---|
Peso molecular |
283.34 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i1D3,6D2 |
Clave InChI |
BYPFEZZEUUWMEJ-YRYIGFSMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canónico |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


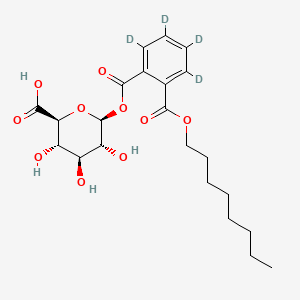
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

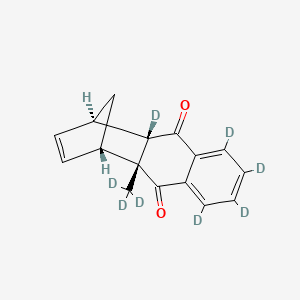
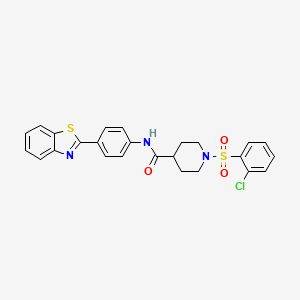
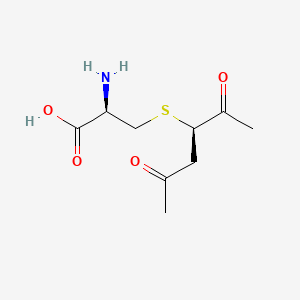

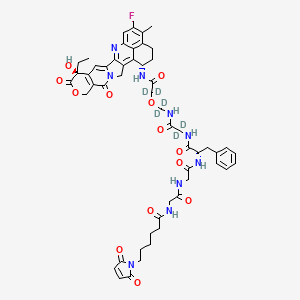
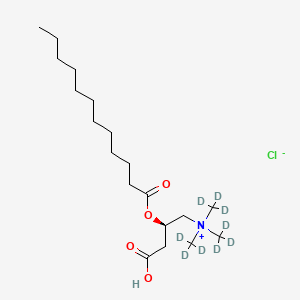
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
